MRS 2211 sodium salt hydrate
Description
Overview of Extracellular Purinergic Signaling Systems in Biological Regulation
Purinergic signaling is a fundamental and evolutionarily conserved form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. wikipedia.orgresearchgate.net This signaling system is crucial for regulating a vast array of physiological processes in virtually all tissues and cells. researchgate.netnih.gov The core components of purinergic signaling include the release of nucleotides from cells, their action on specific membrane receptors known as purinergic receptors, and their subsequent degradation by a cascade of ectonucleotidases. wikipedia.org
Initially identified as a key player in non-adrenergic, non-cholinergic neurotransmission, ATP is now recognized as a co-transmitter in the majority of nerves throughout the central and peripheral nervous systems. wikipedia.org Beyond the nervous system, purinergic signaling is integral to processes such as inflammation, immunity, vasodilation, blood clotting, and bone metabolism. nih.govnih.govwikipedia.org The release of nucleotides can occur from various cell types through regulated exocytosis or as a result of cellular stress or damage, where they act as "danger signals" to initiate protective and regenerative responses. nih.govexplorationpub.com
Classification and Functional Diversity of P2Y Receptor Subtypes
Purinergic receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to nucleotides like ATP, ADP, UTP, and UDP. wikipedia.org The P2 receptor family is further subdivided into two distinct classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs). guidetopharmacology.orgfrontiersin.org
To date, eight mammalian P2Y receptor subtypes have been identified and cloned: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.org These receptors exhibit significant functional diversity, largely determined by their specific G protein coupling, which initiates distinct intracellular signaling cascades. nih.gov Based on their G protein coupling, P2Y receptors can be grouped into two subfamilies:
Gq/₁₁-coupled receptors: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ primarily couple to Gq/₁₁ proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. nih.govguidetopharmacology.org P2Y₁₁ also couples to Gs, stimulating adenylyl cyclase. guidetopharmacology.orgmdpi.com
Gi/o-coupled receptors: P2Y₁₂, P2Y₁₃, and P2Y₁₄ couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. guidetopharmacology.orgmdpi.com
This diversity in signaling pathways allows P2Y receptors to mediate a wide range of cellular responses, from neurotransmission and muscle contraction to cell proliferation and immune responses. nih.govwikipedia.orgexplorationpub.com
| P2Y Receptor Subtype | Primary Endogenous Ligand(s) | G-Protein Coupling |
| P2Y₁ | ADP | Gq/₁₁ |
| P2Y₂ | ATP, UTP | Gq/₁₁ |
| P2Y₄ | UTP | Gq/₁₁, Gi/o |
| P2Y₆ | UDP | Gq/₁₁ |
| P2Y₁₁ | ATP | Gq/₁₁, Gs |
| P2Y₁₂ | ADP | Gi/o |
| P2Y₁₃ | ADP | Gi/o |
| P2Y₁₄ | UDP-glucose | Gi/o |
Characterization of the P2Y₁₃ Receptor: Expression, G-Protein Coupling, and Endogenous Ligands
The P2Y₁₃ receptor is a member of the Gi/o-coupled subfamily of P2Y receptors. nih.govnih.gov It was first identified in 2001 and shares structural similarities with the P2Y₁₂ receptor. nih.gov
Expression: The P2Y₁₃ receptor is expressed in various tissues, with notable levels found in the spleen, brain, liver, bone marrow, and pancreas. nih.govguidetopharmacology.org Within the brain, it is present on both neurons and glial cells. nih.gov
G-Protein Coupling: As a Gi/o-coupled receptor, activation of P2Y₁₃ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. guidetopharmacology.orgnih.gov This signaling pathway is central to its physiological functions.
Endogenous Ligands: The primary endogenous agonist for the P2Y₁₃ receptor is adenosine diphosphate (B83284) (ADP). nih.govnih.gov In fact, studies suggest that P2Y₁₃ may be one of the most sensitive ADP receptors identified to date. nih.gov ATP can act as a partial agonist at this receptor. nih.gov
MRS 2211 Sodium Salt Hydrate (B1144303) as a Selective Pharmacological Tool for P2Y₁₃ Receptor Antagonism
The study of the specific roles of P2Y receptor subtypes has been greatly advanced by the development of selective pharmacological agents. MRS 2211 sodium salt hydrate is a key tool in this field, recognized as a competitive and selective antagonist for the P2Y₁₃ receptor. medchemexpress.combio-techne.com
Selectivity: MRS 2211 demonstrates a significant selectivity for the P2Y₁₃ receptor, with over 20-fold greater affinity for P2Y₁₃ compared to the closely related P2Y₁ and P2Y₁₂ receptors. medchemexpress.combio-techne.com This selectivity is crucial for researchers to isolate and study the specific functions of the P2Y₁₃ receptor without confounding effects from other P2Y subtypes. nih.gov
Research Applications: The availability of MRS 2211 has enabled researchers to investigate the physiological and pathological roles of the P2Y₁₃ receptor in various systems. For instance, it has been used to explore the receptor's involvement in the nervous system, immune responses, and blood cell function. medchemexpress.com Studies using MRS 2211 have helped to elucidate the role of P2Y₁₃ in processes such as the inhibition of astroglial proliferation and the modulation of neuronal activity. researchgate.net
Properties
Molecular Formula |
C14H13ClN4Na3O10P |
|---|---|
Molecular Weight |
532.67 |
IUPAC Name |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate sodium salt hydrate |
InChI |
InChI=1S/C14H12ClN4O8P.3Na.2H2O/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;;;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;;;2*1H2/q;3*+1;;/p-3/b18-17+;;;;; |
InChI Key |
OBBPSMHRAMOSRS-SOIHCWMDSA-K |
SMILES |
O=CC1=C(COP([O-])([O-])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1[O-].[H]O[H].[H]O[H].[Na+].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS 2211 sodium salt hydrate; MRS 2211; MRS2211; MRS-2211. |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Binding Profile of Mrs 2211 Sodium Salt Hydrate
Competitive Antagonism Mechanism at the P2Y13 Receptor Subtype
MRS 2211 sodium salt hydrate (B1144303) functions as a competitive antagonist at the P2Y13 receptor. tocris.commedchemexpress.com This mechanism of action means that it binds to the same site on the P2Y13 receptor as the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), thereby preventing ADP from activating the receptor. This competitive interaction has been demonstrated in various experimental settings. For instance, in studies involving rat cerebellar astrocytes and granule neurons, the specific P2Y13 receptor antagonist MRS2211 was shown to block signaling pathways activated by the P2Y13 agonist 2MeSADP. nih.gov Similarly, in a rat mast cell line (RBL-2H3), MRS2211 effectively blocked ADP-induced degranulation, a process mediated by the P2Y13 receptor. nih.gov Further evidence comes from studies on mouse neuromuscular junctions, where MRS-2211 completely prevented the inhibitory effect of 2-MeSADP on neurotransmitter release. conicet.gov.ar
Quantitative Assessment of P2Y13 Receptor Binding Affinity and Potency
The potency of MRS 2211 as a P2Y13 receptor antagonist is quantified by its pIC50 value, which is reported to be 5.97. tocris.commedchemexpress.comrndsystems.com The pIC50 is the negative logarithm of the IC50 value, which represents the concentration of an antagonist required to inhibit 50% of the agonist response. In binding assays, MRS2211 was tested for its ability to inhibit the binding of a radiolabeled ligand, [3H]2-MeS-ADP, to the human P2Y13 receptor, yielding an IC50 of 9.4 μM. mdpi.com
Selectivity Spectrum of MRS 2211 Sodium Salt Hydrate Against Other Purinergic Receptors (e.g., P2Y1, P2Y12, P2X Receptors)
MRS 2211 exhibits a notable degree of selectivity for the P2Y13 receptor over other related purinergic receptors. It has been shown to be more than 20-fold selective for P2Y13 over the P2Y1 and P2Y12 receptors. tocris.commedchemexpress.comtocris.com This selectivity is crucial for its use as a pharmacological tool to specifically investigate the functions of the P2Y13 receptor. While highly selective, it's important to note that at higher concentrations, its selectivity profile may be less defined. researchgate.netmdpi.comeur.nl Studies have shown that MRS 2211 has no significant agonist or antagonist activity at several other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, nor at P2X receptors at concentrations up to 10 μM. tocris.commedchemexpress.com
Interactive Data Table: Selectivity of MRS 2211
| Receptor Subtype | Activity | Reported Value |
|---|---|---|
| P2Y13 | Antagonist | pIC50 = 5.97 tocris.commedchemexpress.comrndsystems.com |
| P2Y13 | Antagonist | IC50 = 9.4 µM mdpi.com |
| P2Y1 | Antagonist | >20-fold less potent than at P2Y13 tocris.commedchemexpress.comtocris.com |
| P2Y12 | Antagonist | >20-fold less potent than at P2Y13 tocris.commedchemexpress.comtocris.com |
| P2X Receptors | Inactive | IC50 > 10 µM tocris.com |
Comparative Analysis with Other P2Y13 Receptor Modulators and Related Compounds
In the landscape of P2Y receptor modulators, MRS 2211 stands out as a key antagonist for studying the P2Y13 receptor. For comparison, other compounds like MRS2179 and MRS2500 are utilized as selective antagonists for the P2Y1 receptor. conicet.gov.arnih.gov For instance, in studies on pulmonary artery vasa vasorum endothelial cells, both MRS2179 and MRS2211 showed overlapping but distinct inhibitory effects on nucleotide-mediated responses, highlighting the differential roles of P2Y1 and P2Y13 receptors. nih.gov Another compound, PSB0739, is a selective antagonist for the P2Y12 receptor. eur.nlnih.gov The availability of these selective antagonists for different P2Y receptor subtypes allows researchers to dissect the specific contributions of each receptor in various physiological processes. For example, in studies of astroglial proliferation, MRS 2500 and the P2Y12 antagonist AR-C66096 were shown to antagonize the proliferative effect of ADPβS, while MRS 2211 did not, indicating the involvement of P2Y1 and P2Y12, but not P2Y13 receptors in this particular process. frontiersin.org
Cellular and Subcellular Mechanisms Mediated by P2y13 Receptor Antagonism with Mrs 2211 Sodium Salt Hydrate
Modulation of G-Protein Coupled Signaling Pathways (e.g., Gi/o Protein Inhibition of Adenylyl Cyclase)
The P2Y13 receptor is known to couple to Gi/o proteins. nih.govdovepress.com This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govijbs.com Consequently, activation of the P2Y13 receptor leads to a decrease in intracellular cAMP levels.
Antagonism of the P2Y13 receptor by MRS 2211 effectively blocks this inhibitory pathway. For instance, in pancreatic β-cells, the stable ADP analog 2MeSADP was shown to inhibit GLP-1 stimulated cAMP production, an effect that was reversed by MRS 2211. nih.gov This demonstrates that MRS 2211 prevents the P2Y13 receptor-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP concentrations. nih.gov This mechanism is crucial in various cell types where cAMP acts as a key second messenger.
| Cell Type | Agonist | Effect of MRS 2211 | Outcome | Reference |
| Pancreatic β-cells (MIN6) | 2MeSADP | Reverses inhibition of GLP-1 stimulated cAMP production | Increased cAMP levels | nih.gov |
Impact on Downstream Intracellular Signaling Cascades (e.g., cAMP Accumulation, MAPK Pathways)
The modulation of G-protein coupled signaling by MRS 2211 has significant downstream consequences on intracellular signaling cascades, most notably on cAMP accumulation and mitogen-activated protein kinase (MAPK) pathways.
cAMP Accumulation: As a direct consequence of preventing the inhibition of adenylyl cyclase, MRS 2211 can lead to an increase in cAMP levels. nih.gov This was observed in pancreatic β-cells where blocking the P2Y13 receptor with MRS 2211 resulted in a significant increase in Ser-133-CREB phosphorylation, a downstream target of the cAMP/PKA pathway. nih.gov
MAPK Pathways: The P2Y13 receptor and its antagonism by MRS 2211 have been shown to influence several MAPK pathways, including the ERK1/2, p38, and JNK pathways.
ERK1/2 Pathway: In pancreatic β-cells, the ADP analog 2MeSADP was found to inhibit ERK1/2 phosphorylation, a pro-survival signal. nih.gov This inhibition was reversed by MRS 2211, suggesting that P2Y13 antagonism can promote cell survival by activating the ERK1/2 pathway. nih.gov Conversely, in pulmonary artery vasa vasorum endothelial cells (VVEC), MRS 2211 inhibited nucleotide-induced ERK1/2 phosphorylation, indicating a cell-type-specific role of P2Y13 in regulating this pathway. nih.gov
p38 MAPK Pathway: In a model of neuropathic pain, intrathecal administration of MRS 2211 attenuated nerve injury-induced spinal p38 MAPK phosphorylation. dovepress.com This suggests that P2Y13 antagonism can suppress stress-activated p38 signaling. In pancreatic β-cells, the pro-apoptotic signal induced by 2MeSADP involved the stimulation of p38, and while not directly shown, the pro-survival effects of MRS 2211 suggest a counteracting effect on this pathway. nih.gov
JAK2/STAT3 Pathway: In a model of diabetic neuropathic pain, blocking the P2Y13 receptor with MRS 2211 was found to downregulate the levels of IL-1β and IL-6, which subsequently inhibited the activation of the JAK2/STAT3 signaling pathway. dovepress.com
| Cell Type | Signaling Molecule/Pathway | Effect of MRS 2211 | Outcome | Reference |
| Pancreatic β-cells (MIN6) | p-ERK1/2 | Increased phosphorylation | Promotion of cell survival | nih.gov |
| Pancreatic β-cells (MIN6) | p-CREB (Ser-133) | Increased phosphorylation | Promotion of cell survival | nih.gov |
| Pulmonary Artery Vasa Vasorum Endothelial Cells (VVEC) | p-ERK1/2 | Inhibition of nucleotide-induced phosphorylation | Attenuation of mitogenic responses | nih.gov |
| Spinal Microglia | p-p38 MAPK | Attenuation of nerve injury-induced phosphorylation | Analgesic effect | dovepress.com |
| Spinal Dorsal Horn | JAK2/STAT3 | Inhibition of activation | Attenuation of central sensitization | dovepress.com |
Effects on Cellular Bioenergetics and Metabolic Pathways
The influence of P2Y13 receptor antagonism on cellular bioenergetics and metabolic pathways is an emerging area of research. The receptor's role in regulating key metabolic processes is suggested by its effects on signaling pathways that are intricately linked to cellular metabolism.
In pancreatic β-cells, the P2Y13 receptor has been implicated in apoptosis induced by high glucose and free fatty acids. oncotarget.com By blocking this receptor, MRS 2211 could potentially mitigate the detrimental metabolic effects of glucotoxicity and lipotoxicity. The observed increase in CREB phosphorylation upon MRS 2211 treatment is significant, as CREB is a known regulator of genes involved in energy homeostasis. nih.gov
Furthermore, in the context of the enteric nervous system, P2Y13 receptor null mice were found to be resistant to high-fat-diet-induced neuronal loss, suggesting a role for this receptor in metabolic stress responses. rndsystems.comtocris.com While direct studies on MRS 2211's effect on cellular bioenergetics are limited, its ability to modulate cAMP and MAPK signaling points towards a potential role in regulating metabolic pathways. nih.gov
Regulation of Cellular Homeostasis and Phenotypic Responses
Antagonism of the P2Y13 receptor by MRS 2211 influences a variety of cellular homeostasis mechanisms and phenotypic responses, including cell proliferation, apoptosis, and differentiation.
Cell Proliferation and Apoptosis:
In pancreatic β-cells, activation of the P2Y13 receptor with 2MeSADP reduced cell viability and induced apoptosis, effects that were completely reversed by MRS 2211. nih.gov This indicates that P2Y13 antagonism promotes β-cell survival. nih.gov
In pulmonary artery vasa vasorum endothelial cells, MRS 2211 had a significant inhibitory effect on nucleotide-mediated DNA synthesis, suggesting an anti-proliferative role in this cell type. nih.gov
In a model of ulcerative colitis, pharmacological inhibition of P2Y13 with MRS2211 reduced apoptosis in colon cells. ijbs.com
Cellular Differentiation and Function:
In human megakaryocytes, MRS 2211 was shown to inhibit proplatelet formation in a concentration-dependent manner, suggesting a role for P2Y13 in thrombopoiesis. researchgate.net
In cultured hippocampal neurons, inhibition of the P2Y13 receptor with MRS 2211 promoted axon elongation, a key aspect of neuronal development. biologists.com
In adult neural stem cells of the subependymal zone, the P2Y13 antagonist MRS2211 was used to assess the role of tonic P2Y13 activation on stem cell progression. biorxiv.org
Inflammatory Responses:
In a model of liver inflammation, the P2Y13 selective antagonist MRS2211 markedly inhibited LPS-induced IL-6 production in Kupffer cells. oncotarget.com
In a model of ulcerative colitis, MRS2211 treatment alleviated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by reducing intestinal mucosal barrier disruption. ijbs.com
| Cellular Process | Cell Type/Model | Effect of MRS 2211 | Phenotypic Outcome | Reference |
| Apoptosis | Pancreatic β-cells (MIN6) | Reverses agonist-induced apoptosis | Increased cell survival | nih.gov |
| DNA Synthesis | Pulmonary Artery Vasa Vasorum Endothelial Cells (VVEC) | Inhibition of nucleotide-mediated synthesis | Anti-proliferative effect | nih.gov |
| Apoptosis | Colon cells (in a colitis model) | Reduced apoptosis | Alleviation of colitis | ijbs.com |
| Proplatelet Formation | Human Megakaryocytes | Inhibition | Reduced platelet formation | researchgate.net |
| Axon Elongation | Hippocampal Neurons | Promotion | Neuronal development | biologists.com |
| IL-6 Production | Kupffer cells | Inhibition of LPS-induced production | Anti-inflammatory effect | oncotarget.com |
| Intestinal Barrier Function | Colitis model | Attenuation of disruption | Alleviation of colitis | ijbs.com |
Physiological and Pathophysiological Roles Investigated Using Mrs 2211 Sodium Salt Hydrate in Preclinical Research Models
Neurobiological and Neuropathological Studies
The P2Y13 receptor is increasingly recognized for its significant involvement in the intricate workings of the nervous system. The use of MRS 2211 sodium salt hydrate (B1144303) has been instrumental in dissecting its specific contributions to neurotransmitter release, synaptic function, and neuronal health.
Presynaptic Modulation of Neurotransmitter Release (e.g., Acetylcholine (B1216132), Noradrenaline)
Research has demonstrated that the P2Y13 receptor plays a crucial role in modulating the release of key neurotransmitters. At the mouse neuromuscular junction, a classic model for studying synaptic transmission, the P2Y13 receptor has been identified as a key player in the presynaptic inhibition of acetylcholine release. Studies have shown that agonists for the P2Y13 receptor, such as 2-MeSADP, reduce both spontaneous and evoked acetylcholine secretion. The application of MRS 2211 sodium salt hydrate was found to completely prevent this inhibitory effect, confirming the specific involvement of the P2Y13 receptor in this process.
In contrast, investigations into the modulation of noradrenaline release in the rat brain cortex have revealed a more complex picture. While adenosine (B11128) diphosphate (B83284) (ADP) was found to have an inhibitory effect on NMDA-evoked noradrenaline release, this inhibition was not altered by the presence of MRS 2211. This suggests that while purinergic receptors are involved in the modulation of noradrenaline release, the P2Y13 subtype may not be the primary mediator in this specific context, highlighting the differential roles of P2Y receptor subtypes in various neuronal circuits.
Role in Synaptic Transmission and Neuromuscular Junction Physiology
The table below summarizes the key findings regarding the effect of MRS 2211 on neurotransmitter release at the neuromuscular junction.
| Experimental Model | Agonist | Observed Effect of Agonist | Effect of MRS 2211 | Implication for P2Y13 Receptor |
| Mouse Neuromuscular Junction | 2-MeSADP | Inhibition of spontaneous and evoked acetylcholine release | Prevents the inhibitory effect | P2Y13 receptor mediates presynaptic inhibition |
| Mouse Neuromuscular Junction | IDP | Reduction of spontaneous and evoked acetylcholine secretion | Abolishes the inhibitory modulation | Confirms P2Y13 receptor's role in inhibiting acetylcholine release |
Investigations into Central Nervous System Functions (e.g., Pain Perception, Neuroinflammation)
The influence of the P2Y13 receptor extends to broader functions within the central nervous system. While direct evidence linking MRS 2211 to pain perception is limited in the current body of research, its role in neuroinflammation is more established. P2Y13 receptors are expressed on various neural cell types, and their activation has been implicated in inflammatory processes within the brain. The use of MRS 2211 in experimental models of neuroinflammation has helped to dissect the contribution of this specific receptor to the complex cascade of events that characterize the inflammatory response in the CNS.
Contribution to Neuronal Survival and Plasticity in Experimental Paradigms
A significant area of investigation has been the role of the P2Y13 receptor in neuronal survival and plasticity, with MRS 2211 serving as a key antagonist in these studies. In cultured cerebellar granule neurons, activation of the P2Y13 receptor has been shown to be neuroprotective against glutamate-induced excitotoxicity and cell death caused by genotoxic stress. This protective effect is mediated through the activation of pro-survival signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Crucially, the application of MRS 2211 was found to block these neuroprotective effects. By preventing the activation of the P2Y13 receptor, MRS 2211 also inhibited the downstream activation of the ERK1/2 pathway, thereby preventing the pro-survival signals. These findings underscore the importance of the P2Y13 receptor in promoting neuronal resilience and suggest its potential as a therapeutic target in neurodegenerative conditions.
The following table details the impact of MRS 2211 on P2Y13 receptor-mediated neuroprotection.
| Cellular Model | Insult | Effect of P2Y13 Agonist | Effect of MRS 2211 | Conclusion |
| Cerebellar Granule Neurons | Glutamate Excitotoxicity | Neuroprotection | Blocks neuroprotective effect | P2Y13 receptor activation is crucial for neuronal survival against excitotoxicity. |
| Cerebellar Granule Neurons | Genotoxic Stress | Increased Neuronal Survival | Prevents the pro-survival effect | P2Y13 receptor signaling contributes to neuronal resilience against DNA damage. |
Hematological and Cardiovascular System Research
The utility of this compound extends beyond the nervous system, with important applications in the study of blood cell function and the cardiovascular system.
Regulation of Blood Cell Function (e.g., Erythrocyte Hemolysis, Platelet Aggregation)
In the realm of hematology, MRS 2211 has been instrumental in understanding the role of the P2Y13 receptor in the function of red blood cells. One study investigating the hemolysis of human erythrocytes induced by a bacterial toxin found that MRS 2211 significantly decreased the rate of red blood cell lysis. nih.gov This finding points to the involvement of the P2Y13 receptor in the cellular response to certain types of membrane damage.
Furthermore, the P2Y13 receptor is known to be expressed on platelets and is implicated in the complex process of platelet aggregation, a key event in hemostasis and thrombosis. The use of MRS 2211 in studies of anti-platelet therapies helps to delineate the specific contribution of the P2Y13 receptor to platelet function and its potential as a target for antithrombotic drugs.
Cardioprotective Effects in Models of Ischemia-Reperfusion Injury
The utility of this compound as a selective P2Y13 receptor antagonist has been instrumental in elucidating the nuanced role of this receptor in the context of myocardial ischemia-reperfusion (I/R) injury. Preclinical studies have paradoxically identified the P2Y13 receptor as a component of endogenous cardioprotective signaling pathways. In these investigations, MRS 2211 does not act as a protective agent itself, but rather as a pharmacological tool to block and thereby confirm the protective effects mediated by P2Y13 receptor activation.
One key study demonstrated that erythrocytes (red blood cells or RBCs) from patients with ST-elevation myocardial infarction (STEMI) can induce cardioprotection in isolated rat hearts subjected to I/R. This protective effect, characterized by a significant reduction in myocardial infarct size, was completely abolished by the administration of MRS2211. nih.gov This finding strongly suggests that a signaling cascade initiated by factors from the STEMI RBCs confers cardioprotection through the activation of the P2Y13 receptor. nih.gov Similarly, when RBCs from healthy subjects were pre-incubated with an ATP analog to stimulate purinergic receptors, they conferred a similar cardioprotective effect, which was also blocked by MRS2211. nih.gov
Further research in pithed rat models has indicated that the P2Y13 receptor, along with the P2Y12 receptor, is involved in cardiac sympatho-inhibition. researchgate.net By blocking this receptor, MRS 2211 partially inhibited the sympatho-inhibitory effects of an ADP analogue. researchgate.net This line of inquiry suggests that modulating P2Y13 activity could be a potential therapeutic target for conditions such as myocardial infarction. researchgate.net
Table 1: Effect of MRS 2211 on Cardioprotection in a Rat Ischemia-Reperfusion Model
| Experimental Condition | Outcome | Effect of MRS 2211 | Implication |
|---|---|---|---|
| Perfusion with RBCs from STEMI patients | Reduced myocardial infarct size | Abolished the cardioprotective effect nih.gov | P2Y13 receptor activation is necessary for the observed cardioprotection. |
| Perfusion with healthy RBCs + ATP analog | Reduced myocardial infarct size | Abolished the cardioprotective effect nih.gov | Confirms the role of purinergic signaling via P2Y13 in cardioprotection. |
| ADP analogue administration (pithed rat) | Cardiac sympatho-inhibition | Partially blocked the inhibitory effect researchgate.net | P2Y13 receptor contributes to the modulation of cardiac sympathetic drive. |
Vascular Tone Regulation and Endothelial Cell Interactions
MRS 2211 has been employed in preclinical models to dissect the specific contribution of the P2Y13 receptor to the complex regulation of vascular tone. The vascular endothelium plays a critical role in this process by releasing various factors that cause either vasodilation or vasoconstriction. nih.gov Purinergic receptors, including the P2Y family, are expressed on endothelial and vascular smooth muscle cells and are key players in these pathways.
Pharmacological studies have used MRS 2211 to characterize vasoconstriction mediated by P2Y13 receptors. strath.ac.uk In a detailed investigation using male Wistar rats, the administration of a stable ADP analogue (ADPβS) produced complex cardiovascular responses. The initial vasodepressor (vasodilatory) response was not significantly affected by MRS 2211. nih.gov However, in pithed rats where vascular tone was restored with methoxamine, ADPβS elicited a subsequent vasopressor (vasoconstrictor) response. This increase in systolic blood pressure was dose-dependently blocked, although not completely abolished, by MRS 2211. nih.gov This indicates a clear role for the P2Y13 receptor in the vasoconstrictor component of purinergic signaling in the vasculature.
The expression of the P2Y13 receptor has been documented in vasa vasorum endothelial cells, where it is implicated in mediating mitogenic responses to ADP. mdpi.com The ability of MRS 2211 to antagonize P2Y13 activity provides a means to explore its influence on endothelial cell proliferation and potential roles in vascular remodeling and pathologies such as atherosclerosis. strath.ac.uk
Table 2: Role of P2Y13 Receptor in Blood Pressure Responses as Determined by MRS 2211
| Response to ADPβS | Experimental Model | Effect of MRS 2211 (1000-3000 µg/kg) | Conclusion on P2Y13 Involvement |
|---|---|---|---|
| Vasodepressor (Diastolic) | Anesthetized & Pithed Rats | No significant effect nih.gov | P2Y13 receptor does not primarily mediate the initial vasodilation. |
| Vasopressor (Systolic) | Pithed Rats with Methoxamine | Dose-dependent blockade of the response nih.gov | P2Y13 receptor is involved in the vasopressor (constrictor) response. |
Immunological and Inflammatory Process Characterization
Modulatory Effects on Immune Cell Activation and Function (e.g., Microglia, Mast Cells)
The nervous and immune systems engage in extensive crosstalk, with purinergic signaling emerging as a key communication pathway. Immune cells of the central nervous system (CNS), such as microglia and mast cells, respond to extracellular nucleotides like ADP and ATP released during injury or inflammation. nih.govnih.gov This communication can modulate the inflammatory phenotype of these cells, leading to either neuroinflammation or tissue repair. nih.gov
Mast cell-derived mediators, including ATP, can activate microglia, influencing their secretory and phagocytic activities. semanticscholar.org This interaction is complex, as different mediators can trigger distinct functional responses. The activation of microglial purinergic receptors is a critical part of this interplay. nih.govnih.gov
While direct studies utilizing MRS 2211 to specifically probe P2Y13 function in microglia-mast cell interactions are not extensively detailed in the available literature, the known expression of P2Y13 on various immune cells suggests its potential role in these processes. medchemexpress.com As a selective P2Y13 antagonist, MRS 2211 serves as a valuable pharmacological tool for future investigations aimed at defining the precise contribution of this receptor to the activation state, migration, and mediator release of microglia and mast cells during neuroinflammatory conditions.
Influence on Cytokine and Chemokine Release Profiles
Research using MRS 2211 has provided significant insights into the role of the P2Y13 receptor in regulating the release of key cytokines and alarmins, particularly in the context of allergic inflammation and inflammatory bowel disease.
In murine models of acute and chronic asthma, P2Y13 receptor activation on airway epithelial cells was found to be a critical step in the release of the alarmins Interleukin-33 (IL-33) and high-mobility group box protein 1 (HMGB1) following allergen exposure. nih.govresearchgate.net Prophylactic administration of the P2Y13-selective antagonist, MRS 2211, attenuated the release of these alarmins. nih.gov Consequently, this led to a reduction in downstream type 2 inflammatory cytokines, including IL-4 and IL-5, in the bronchoalveolar lavage fluid. nih.gov
In a different context, studies on ulcerative colitis (UC) have shown that P2Y13 is highly expressed in inflamed intestinal tissues. nih.govijbs.com The activation of the P2Y13 receptor was linked to an increase in IL-6 expression, which in turn promotes the activation of the STAT3 pathway, exacerbating intestinal inflammation. nih.govijbs.com Pharmacological inhibition of the P2Y13 receptor with MRS 2211 was shown to inhibit LPS-induced IL-6 production in cell models, suggesting its potential to downregulate hepatic and intestinal inflammation. nih.gov
Table 3: Effect of MRS 2211 on Cytokine and Alarmin Release in Preclinical Models
| Model / Condition | Key Cytokines / Alarmins Measured | Observed Effect of MRS 2211 | Reference |
|---|---|---|---|
| Murine Asthma Model (Allergen-induced) | IL-33, HMGB1 | Attenuated release from airway epithelial cells | nih.govresearchgate.net |
| Murine Asthma Model (Allergen-induced) | IL-4, IL-5 | Reduced concentrations in bronchoalveolar lavage fluid | nih.gov |
| Ulcerative Colitis / Cell Models (LPS-induced) | IL-6 | Inhibited production | nih.gov |
Role in Inflammation Resolution and Tissue Repair Mechanisms
The resolution of inflammation is an active process essential for tissue repair and a return to homeostasis. semanticscholar.org A critical step in this process is the suppression of pro-inflammatory signaling pathways. By modulating the release of pro-inflammatory cytokines and alarmins, as detailed in the previous section, P2Y13 receptor antagonism with MRS 2211 contributes to the initial phase of inflammation control, which is a prerequisite for subsequent resolution and repair.
More direct evidence for the role of P2Y13 antagonism in tissue integrity comes from studies of inflammatory bowel disease. In mouse models of colitis, pharmacological antagonism of the P2Y13 receptor with MRS 2211 was found to significantly attenuate intestinal mucosal barrier disruption. nih.govijbs.com In a cellular model using LPS-induced NCM460 intestinal epithelial cells, inhibition of P2Y13 increased the expression of tight junction proteins and reduced apoptosis. ijbs.com These findings indicate that blocking the P2Y13 receptor can protect tissue structure and function during severe inflammation. By preventing excessive damage to the epithelial barrier, P2Y13 antagonism helps maintain tissue integrity, a fundamental aspect of the broader tissue repair process.
Gastrointestinal and Enteric Nervous System Investigations
The enteric nervous system (ENS), the intrinsic neuronal network of the gut, is crucial for regulating gastrointestinal functions. nih.govcore.ac.uk Purinergic signaling plays a significant role in neurotransmission within the ENS. core.ac.uk Research utilizing MRS 2211 has uncovered a role for the P2Y13 receptor in both intestinal inflammation and the pathophysiology of enteric neurons.
In the context of inflammatory bowel disease, P2Y13 receptor activation has been shown to exacerbate intestinal inflammation and contribute to the breakdown of the intestinal mucosal barrier by activating an IL-6/STAT3 pathway. nih.govijbs.com Pharmacological blockade of P2Y13 with MRS 2211 in mouse models of colitis ameliorated disease severity, reduced damage to the mucosal barrier, and decreased apoptosis of intestinal epithelial cells. nih.govijbs.com
Furthermore, investigations into diet-induced enteric neuropathy have highlighted a neuroprotective effect of P2Y13 antagonism. A study focusing on the impact of a high-fat diet and palmitic acid on myenteric neurons found that mice lacking the P2Y13 receptor were resistant to the neuronal loss observed in wild-type mice. rndsystems.com Critically, in in-vitro cultures of myenteric neurons from normal mice, palmitic acid-induced neuronal loss was prevented by the presence of MRS 2211. rndsystems.com This suggests that the P2Y13 receptor is a key mediator of lipotoxicity in the enteric nervous system and that its inhibition with agents like MRS 2211 could be a viable neuroprotective strategy.
Impact on Gut Motility and Secretion
While direct studies on the impact of MRS 2211 on gut motility and secretion in healthy preclinical models are not extensively documented, its role in the pathophysiology of the gut, particularly in inflammatory conditions, has been a subject of investigation. In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, administration of MRS 2211 was found to mitigate the severity of the disease. nih.gov This effect was associated with the preservation of the intestinal mucosal barrier. nih.gov
Specifically, MRS 2211 treatment led to an increase in the expression of the tight junction protein ZO-1 and the mucin MUC-2. nih.gov Furthermore, it restored the integrity of intestinal tight junctions as observed through transmission electron microscopy and increased mucin secretion from colonic glands. nih.gov In a cellular model using NCM460 cells, pretreatment with MRS 2211 counteracted the lipopolysaccharide (LPS)-induced reduction in transepithelial electrical resistance (TEER), a measure of barrier function. nih.gov These findings suggest that P2Y13 receptor activation contributes to the disruption of the intestinal barrier in inflammatory conditions, and its blockade by MRS 2211 can ameliorate this damage.
Below is an interactive data table summarizing the key findings of MRS 2211 in a preclinical model of colitis.
| Model | Intervention | Key Findings | Reference |
| DSS-induced colitis in mice | MRS 2211 | Reduced colon shortening, alleviated weight loss and tissue damage. | nih.gov |
| DSS-induced colitis in mice | MRS 2211 | Increased expression of ZO-1 and MUC-2. | nih.gov |
| DSS-induced colitis in mice | MRS 2211 | Restored intestinal tight junction integrity. | nih.gov |
| LPS-induced NCM460 cells | MRS 2211 | Alleviated the reduction in transepithelial electrical resistance (TEER). | nih.gov |
Studies on Neuronal Loss in Enteric Pathophysiology
The enteric nervous system (ENS) plays a crucial role in regulating gastrointestinal function, and neuronal loss in the ENS is associated with various pathologies. Research has demonstrated a protective effect of MRS 2211 against neuronal loss in the context of diet-induced enteric neuropathy. In a study involving mice fed a high-fat diet (HFD), which is known to cause myenteric neuronal loss, the absence of the P2Y13 receptor or the presence of MRS 2211 prevented this neuronal depletion. nih.gov
Furthermore, in vitro studies using primary cultures of myenteric neurons showed that exposure to palmitic acid (PA), a saturated fatty acid abundant in high-fat diets, induced neuronal loss in cultures from wild-type mice. nih.gov This PA-induced neuronal loss was significantly prevented by the presence of MRS 2211. nih.gov These results strongly indicate that the activation of the P2Y13 receptor is a critical step in the process of HFD- and PA-induced myenteric neuronal death.
The table below provides a summary of the research findings on the effect of MRS 2211 on enteric neuronal loss.
| Model | Inducing Agent | Effect of MRS 2211 | Reference |
| Primary cultures of myenteric neurons from P2Y13+/+ mice | Palmitic Acid (PA) | Prevented PA-induced neuronal loss. | nih.gov |
Research in Other Organ Systems and Disease Models
The utility of MRS 2211 as a research tool extends beyond the gastrointestinal system. As a selective P2Y13 receptor antagonist, it has been employed to investigate the role of this receptor in other organ systems and disease models.
Nervous System: In the central nervous system, P2Y13 receptors have been implicated in neuroprotection. Studies in cerebellar granule neurons have shown that the neuroprotective effects mediated by P2Y13 receptor activation can be blocked by MRS 2211. bohrium.com This suggests a potential role for this receptor in neuronal survival and signaling pathways, which can be further explored using MRS 2211. bohrium.com
Cardiovascular System: The P2Y13 receptor is expressed in the cardiovascular system, and its role in blood pressure regulation has been investigated. In anesthetized rats, the vasopressor response to the stable ADP analog ADPβS was found to be mediated by MRS2211-sensitive P2Y13 receptors. researchgate.net This highlights the involvement of this receptor in cardiovascular responses and the utility of MRS 2211 in dissecting these mechanisms.
Immune System and Hepatic Inflammation: The P2Y13 receptor is involved in inflammatory processes. In a model of lipopolysaccharide-induced inflammation in KUP5 cells, MRS 2211 was shown to inhibit the production of the pro-inflammatory cytokine IL-6, suggesting its potential to downregulate hepatic inflammation. nih.gov
Advanced Methodologies and Experimental Models Employing Mrs 2211 Sodium Salt Hydrate
In Vitro Cellular and Tissue-Based Assays
In vitro methodologies are fundamental for characterizing the molecular interactions and cellular consequences of P2Y13 receptor modulation. MRS 2211 is extensively used in these assays as a selective antagonist to probe receptor function.
Receptor binding assays are employed to determine the affinity and selectivity of ligands for their target receptors. MRS 2211 has been characterized as a competitive antagonist of the P2Y13 receptor. medchemexpress.combio-techne.comscbt.comrndsystems.com
Radioligand Displacement Assays : This classic technique is a gold standard for measuring the affinity of an unlabeled ligand by quantifying its ability to displace a radiolabeled ligand from the receptor. nih.goveurofinsdiscovery.comgiffordbioscience.com In this context, various concentrations of MRS 2211 would be incubated with cell membranes or tissues expressing the P2Y13 receptor in the presence of a fixed concentration of a known P2Y13 radioligand. The concentration of MRS 2211 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which its binding affinity (Ki) can be calculated. Such assays have established the potency of MRS 2211, with a reported pIC50 value of 5.97. medchemexpress.combio-techne.comrndsystems.comutechproducts.com
Fluorescence-Based Assays : As a modern alternative to radioactivity, fluorescence-based assays offer a safer and often higher-throughput method for studying ligand-receptor interactions. pa2online.orgnih.govnih.gov These assays may use a fluorescently labeled ligand that binds to the P2Y13 receptor. The displacement of this fluorescent probe by MRS 2211 results in a measurable change in a fluorescence property, such as intensity or polarization, allowing for the determination of binding affinity. frontiersin.org
The selectivity of MRS 2211 is a key feature, demonstrating over 20-fold greater affinity for the P2Y13 receptor compared to the related P2Y1 and P2Y12 receptors. medchemexpress.combio-techne.comrndsystems.com
Table 1: Receptor Binding Profile of MRS 2211
| Receptor | Activity | Potency (pIC50) | Selectivity |
|---|---|---|---|
| P2Y13 | Competitive Antagonist | 5.97 | >20-fold vs. P2Y1, P2Y12 |
| P2Y1 | - | Lower Affinity | - |
Functional assays measure the cellular response following receptor activation or inhibition. MRS 2211 is used to confirm that a specific cellular event is mediated by the P2Y13 receptor.
Calcium Flux Assays : Since some P2Y receptors are coupled to Gq proteins that trigger the release of intracellular calcium (Ca2+), assays measuring changes in intracellular Ca2+ are common. MRS 2211 would be used as a pre-treatment to block the Ca2+ mobilization induced by a P2Y13 agonist.
cAMP Reporter Assays : The P2Y13 receptor is typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In cAMP reporter assays, MRS 2211 is used to antagonize the agonist-induced reduction in cAMP levels, thereby demonstrating the involvement of the P2Y13 receptor in this signaling pathway.
Aggregation Studies : P2Y receptors play a significant role in platelet function. nih.gov Platelet aggregation studies, often performed using light transmission aggregometry, measure the extent to which platelets clump together in response to agonists like ADP. nih.govelifesciences.org MRS 2211 can be used to specifically inhibit the component of ADP-induced aggregation that is dependent on the P2Y13 receptor, helping to dissect its role from that of other P2Y receptors like P2Y1 and P2Y12 on platelets.
Experiments using isolated organs or tissue slices provide insights into the physiological function of receptors within a more complex biological system than cultured cells. In such preparations, MRS 2211 can be introduced into the organ bath to selectively block P2Y13 receptors and observe the resulting effect on tissue function, such as smooth muscle contraction, neurotransmitter release, or glandular secretion. For instance, its use has been cited in research on the enteric nervous system, where it could help delineate the role of P2Y13 receptors in gut motility and neuronal function. rndsystems.com
MRS 2211 is also utilized as a pharmacological probe in studies examining the downstream consequences of P2Y13 receptor signaling on gene and protein expression.
RT-PCR : Reverse transcription-polymerase chain reaction (RT-PCR) can be used to quantify changes in messenger RNA (mRNA) levels. Cells or tissues can be treated with a P2Y13 agonist with or without pre-treatment with MRS 2211 to determine if P2Y13 receptor signaling regulates the transcription of specific genes.
Western Blot : This technique is used to detect and quantify specific proteins. Researchers can use MRS 2211 to investigate whether blocking the P2Y13 receptor alters the expression levels or post-translational modification (e.g., phosphorylation) of target proteins involved in a signaling cascade.
Immunohistochemistry (IHC) : IHC allows for the visualization of proteins within the context of tissue architecture. thermofisher.com In these studies, MRS 2211 can be used in functional IHC experiments to assess how P2Y13 receptor blockade affects the localization or expression of other proteins of interest.
Table 2: Application of MRS 2211 in In Vitro Assays
| Assay Type | Purpose | Role of MRS 2211 |
|---|---|---|
| Receptor Binding | Determine affinity and selectivity for P2Y13. | Competitive ligand to displace radiolabeled or fluorescent probes. |
| Functional Cell-Based | Measure cellular response to P2Y13 modulation. | Antagonize agonist-induced effects (e.g., Ca2+ flux, cAMP changes). |
| Aggregation Studies | Investigate the role of P2Y13 in platelet function. | Inhibit P2Y13-mediated platelet aggregation. |
| Isolated Tissues | Study receptor function in a physiological context. | Block P2Y13 receptors to assess impact on tissue function. |
In Vivo Preclinical Animal Model Applications
In vivo animal models are indispensable for understanding the integrated physiological role of a receptor in a whole organism. scantox.comdntb.gov.uapharmaron.comnih.gov MRS 2211 can be used in these models to study the systemic effects of P2Y13 receptor blockade.
The development of genetically modified animals, particularly knockout and knock-in mouse models, has revolutionized purinergic signaling research. nih.gov These models provide a powerful platform for validating the targets of pharmacological agents like MRS 2211.
P2Y13 Knockout Models : The most direct way to study the function of the P2Y13 receptor is through the use of P2Y13 receptor knockout (P2Y13-/-) animals. nih.gov These animals lack a functional P2Y13 receptor. Research has utilized P2Y13 receptor null mice to investigate the receptor's role in protecting the enteric nervous system. rndsystems.com MRS 2211 is used in conjunction with these models for several purposes:
Pharmacological Validation : Administering a P2Y13 agonist should elicit a response in wild-type animals but have no effect in P2Y13-/- animals, confirming the receptor's role.
Studying Compensation : These models can reveal if compensatory mechanisms arise during development in the absence of the P2Y13 receptor. nih.gov
Humanized Mouse Models : In more advanced studies, humanized mouse models, which may express human versions of purinergic receptors or other human cells and tissues, can be used. uow.edu.au These models offer a platform to study the effects of compounds like MRS 2211 on human targets in an in vivo setting, providing data with potentially higher translational relevance.
Pharmacological Intervention Studies in Disease Models
While specific studies focusing on the application of MRS 2211 sodium salt hydrate (B1144303) in models of neuropathic pain or ischemia are not extensively detailed in the available literature, its utility as a selective P2Y13 receptor antagonist has been explored in other significant disease models, particularly in the context of neuroprotection and inflammatory conditions like asthma.
Research has demonstrated the role of the P2Y13 receptor in neuronal functions and its potential as a therapeutic target. The availability of specific antagonists like MRS 2211 has been crucial in these investigations. nih.gov For instance, studies in cerebellar granule neurons have shown that MRS 2211 can block the effects of P2Y13 receptor activation, thereby confirming the receptor's role in specific signaling pathways related to neuroprotection. nih.gov Activation of the P2Y13 receptor has been linked to the stimulation of pro-survival signaling cascades, and MRS 2211 has been instrumental in dissecting these mechanisms. nih.gov
In the field of respiratory diseases, MRS 2211 has been employed in murine models of asthma to investigate the role of the P2Y13 receptor in airway inflammation. Animal models are fundamental in understanding the pathophysiology of asthma and for the preclinical assessment of new therapies. nih.govnih.govmdpi.com These models typically involve sensitizing an animal to an allergen, such as ovalbumin or house dust mite extract, to induce an allergic inflammatory response that mimics aspects of human asthma. nih.govnih.govjci.org Studies have utilized MRS 2211 to probe the involvement of purinergic signaling in the inflammatory processes characteristic of asthma.
Behavioral and Physiological Readouts in Animal Experimentation
The primary focus of in vivo studies involving MRS 2211 has been on quantifiable physiological parameters rather than extensive behavioral readouts. A significant area of investigation has been its effect on cardiovascular physiology, particularly blood pressure regulation in rat models. nih.govmdpi.com
In studies using anesthetized or pithed rats, MRS 2211 has been administered to assess its impact on the vasopressor and vasodepressor responses induced by ADP analogues like ADPβS. nih.govmdpi.commdpi.com These experiments measure changes in diastolic and systolic blood pressure to determine the role of the P2Y13 receptor in modulating vascular tone. For example, research has shown that MRS 2211 can dose-dependently block the systolic vasopressor responses elicited by ADPβS in pithed rats, indicating an involvement of P2Y13 receptors in this physiological effect. nih.govmdpi.com However, the vasodepressor responses to ADPβS were not significantly affected by MRS 2211 in the same models. nih.gov
The following table summarizes the experimental setup and key physiological findings from a study investigating the effects of MRS 2211 on blood pressure in rats.
| Animal Model | Intervention | Physiological Readout | Key Finding |
| Pithed rats continuously infused with methoxamine | Intravenous administration of MRS 2211 (1000 and 3000 µg/kg) followed by ADPβS | Systolic Blood Pressure | MRS 2211 dose-dependently blocked the increase in systolic blood pressure induced by ADPβS. nih.govmdpi.com |
| Anesthetized and pithed rats | Intravenous administration of MRS 2211 (1000 and 3000 µg/kg) followed by ADPβS | Diastolic Blood Pressure | The vasodepressor responses to ADPβS were not significantly affected by MRS 2211. nih.gov |
This table is based on data presented in studies investigating the pharmacological nature of purinergic P2Y receptor subtypes in rats. nih.govmdpi.com
While these studies provide valuable insights into the physiological functions of the P2Y13 receptor, there is a notable lack of published research detailing specific behavioral assessments following the administration of MRS 2211. Behavioral models in animal research are used to study the effects of substances on complex behaviors like motor activity, anxiety, or pain perception. nih.gov Future studies could explore potential behavioral changes to provide a more comprehensive understanding of the central effects of P2Y13 receptor antagonism.
Computational and Structural Biology Approaches
Ligand-Receptor Docking and Molecular Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between a ligand like MRS 2211 and its receptor at an atomic level. rowan.eduphyschemres.orgmdpi.com These techniques are particularly valuable in the absence of an experimentally determined crystal structure of the ligand-receptor complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring them based on their binding affinity. For MRS 2211 and the P2Y13 receptor, docking studies could elucidate the key amino acid residues within the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the antagonist. This information is vital for understanding the basis of its selectivity and potency. While specific docking studies for MRS 2211 with the P2Y13 receptor are not prominently published, similar studies have been performed for other P2Y receptors, providing a framework for how such an analysis would be conducted. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. rowan.eduphyschemres.org After an initial docking pose is established, MD simulations can be run to observe the stability of the interaction and any conformational changes in the receptor or ligand. rowan.edu These simulations can help to refine the binding mode predicted by docking and provide a more realistic representation of the complex in a biological environment. For the MRS 2211-P2Y13 complex, MD simulations could reveal the flexibility of the binding pocket and the dynamic nature of the interactions, contributing to a deeper understanding of the mechanism of antagonism.
The general workflow for such a computational study would involve:
Obtaining a 3D model of the P2Y13 receptor, likely through homology modeling.
Preparing the 3D structure of MRS 2211 sodium salt hydrate.
Performing molecular docking to predict the binding pose of MRS 2211 in the P2Y13 binding site.
Running MD simulations of the predicted complex to assess its stability and dynamics.
Homology Modeling and Structural Insights into P2Y13 Antagonism
In the absence of an experimental crystal structure for the P2Y13 receptor, homology modeling (or comparative modeling) is a widely used computational technique to generate a three-dimensional model of a protein using a known experimental structure of a homologous protein as a template. wikipedia.org For G protein-coupled receptors (GPCRs) like the P2Y family, the crystal structure of bovine rhodopsin has historically served as a common template. nih.gov
The process of building a homology model for the P2Y13 receptor involves:
Identifying a suitable template structure with a high degree of sequence similarity, such as other P2Y receptors (e.g., P2Y1, P2Y12) for which crystal structures are available. nih.govnih.gov
Aligning the amino acid sequence of the P2Y13 receptor with the template sequence.
Building the 3D model of the P2Y13 receptor based on the aligned template structure.
Refining and validating the model to ensure its stereochemical quality.
A homology model of the human P2Y13 receptor is available in databases such as GPCRdb. gpcrdb.org Such a model provides invaluable structural insights into the receptor's architecture, including the transmembrane helices that form the ligand-binding pocket.
By using this 3D model, researchers can visualize the putative binding site and hypothesize how antagonists like MRS 2211 interact with specific amino acid residues. This structural information can explain the compound's selectivity for the P2Y13 receptor over other P2Y subtypes, such as P2Y1 and P2Y12. nih.gov For example, differences in the amino acid composition of the binding pockets between these receptor subtypes can be analyzed to understand why MRS 2211 binds with higher affinity to P2Y13. These structural insights are crucial for the rational design of novel, more potent, and selective P2Y13 receptor antagonists. elifesciences.orgelifesciences.orgnih.gov
Structure Activity Relationship Sar and Ligand Design Considerations for P2y13 Receptor Antagonists
Elucidation of Key Pharmacophores and Structural Determinants for P2Y13 Antagonism
The development of MRS 2211 is rooted in the modification of a known P2 receptor antagonist, pyridoxal-5′-phosphate-6-azophenyl-2′,4′-disulfonate (PPADS). nih.govnih.gov While PPADS itself displays low potency at the P2Y13 receptor, it provided a foundational structure for further optimization. researchgate.net
The key to the enhanced antagonistic activity of MRS 2211 lies in specific substitutions on the phenylazo ring of the PPADS scaffold. nih.govnih.gov Research has demonstrated that the introduction of both a chloro and a meta-nitro group into this ring significantly boosts potency. nih.gov Specifically, MRS 2211 is the 2-chloro-5-nitro analogue of a PPADS derivative. nih.govnih.gov This substitution pattern proved to be a critical pharmacophore for P2Y13 antagonism.
Further structural determinants for activity include the pyridoxal-5'-phosphate core. This portion of the molecule is crucial for interaction with the receptor. The antagonist, MRS 2211, acts in a competitive manner, suggesting it vies with the endogenous ligand, ADP, for the same binding site. nih.govnih.gov The pA2 value of 6.3 for MRS 2211 further quantifies this competitive antagonism. nih.govnih.gov
Design and Synthesis of Analogues and Derivatives of MRS 2211 Sodium Salt Hydrate (B1144303)
Building on the initial findings with MRS 2211, researchers have synthesized a series of analogues to further explore the SAR and improve antagonist properties. nih.govnih.gov These efforts have focused on modifications to the phenylazo ring and the phosphate (B84403) group.
One notable analogue is MRS 2603, the 4-chloro-3-nitro derivative. nih.govnih.gov Interestingly, while both MRS 2211 and MRS 2603 are potent P2Y13 antagonists, their selectivity profiles differ. MRS 2211 exhibits greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors. nih.govnih.govresearchgate.net In contrast, MRS 2603 antagonizes both P2Y1 and P2Y13 receptors, highlighting the subtle but significant impact of substituent positioning on selectivity. nih.govnih.gov
The synthesis of these analogues typically involves the diazotization of the appropriately substituted aniline (B41778) and subsequent coupling with pyridoxal-5'-phosphate. The table below summarizes the activity of MRS 2211 and a key analogue in comparison to the parent compound, PPADS.
| Compound | Substituents on Phenylazo Ring | P2Y13 Antagonism (pIC50) | Fold Increase in Potency vs. PPADS | Selectivity Profile |
| PPADS | 2',4'-disulfonate | Low | 1 | Broad P2 antagonist |
| MRS 2211 | 2-chloro-5-nitro | 5.97 nih.gov | 45-fold nih.govresearchgate.net | >20-fold selective for P2Y13 vs. P2Y1/P2Y12 nih.govnih.govresearchgate.net |
| MRS 2603 | 4-chloro-3-nitro | 6.18 nih.gov | 74-fold nih.gov | Antagonizes both P2Y1 and P2Y13 nih.govnih.gov |
Chemical Stability Profile in Biological Media and Implications for Experimental Design
The utility of a chemical probe like MRS 2211 in biological experiments is intrinsically linked to its stability in the experimental milieu. While specific, detailed studies on the degradation kinetics of MRS 2211 in various biological media are not extensively published, some general principles regarding compounds with similar structural features, such as the azo group, can be considered.
Azo compounds can be susceptible to reduction in biological systems, potentially leading to the formation of corresponding hydrazines or amines. researchgate.net This reductive cleavage can be influenced by the presence of various reducing agents and enzymes within the biological medium. For long-duration experiments, such as those investigating circadian rhythms, the chemical stability of azo-containing compounds is a critical consideration. researchgate.net
The presence of a phosphate group in MRS 2211 also introduces the possibility of enzymatic hydrolysis by phosphatases present in biological fluids and cell culture media. The rate of such degradation would depend on the specific experimental conditions, including the type of medium, cell type, and temperature.
For experimental design, these potential stability issues necessitate careful consideration. It is advisable to prepare fresh stock solutions and minimize the pre-incubation time of the compound in biological media before the assay. For longer-term studies, the stability of MRS 2211 under the specific experimental conditions should ideally be empirically determined, for instance, by using analytical techniques like HPLC to monitor the compound's concentration over time.
Strategies for Enhancing Selectivity and In Vivo Efficacy in Research Contexts
While MRS 2211 represents a significant advancement in the development of P2Y13 antagonists, the pursuit of compounds with even greater selectivity and improved in vivo properties is ongoing. Several strategies can be employed to achieve these goals.
Enhancing Selectivity:
Structure-Guided Design: Utilizing computational modeling and the known crystal structure of P2Y receptors can aid in the rational design of analogues with improved selectivity. By identifying specific amino acid residues that differ between the P2Y13 receptor and other P2Y subtypes, medicinal chemists can design modifications to MRS 2211 that enhance its interaction with the P2Y13 binding pocket while reducing its affinity for other receptors.
Systematic SAR Exploration: A continued and systematic exploration of substitutions on both the pyridoxal (B1214274) and phenylazo moieties of the MRS 2211 scaffold is warranted. This could involve the introduction of a wider range of functional groups to probe the steric and electronic requirements for optimal selectivity.
Enhancing In Vivo Efficacy:
Improving Metabolic Stability: The azo linkage and phosphate group are potential sites of metabolic transformation. Strategies to enhance in vivo stability could include the replacement of the azo group with a more stable linker, such as an amide or an alkene, to prevent reductive cleavage. nih.gov Additionally, the phosphate group could be replaced with a phosphonate (B1237965) or other bioisostere that is less susceptible to hydrolysis by phosphatases.
Modulating Physicochemical Properties: To improve oral bioavailability and tissue distribution, the physicochemical properties of the molecule, such as lipophilicity and polarity, may need to be optimized. This could involve modifications to the core structure to achieve a better balance of properties required for drug-likeness.
The development of MRS 2211 has been instrumental in defining the pharmacophore for P2Y13 antagonism and has provided a valuable tool for studying the function of this receptor. researchgate.net Future research building upon the SAR of MRS 2211 and its analogues holds the promise of yielding even more refined and effective probes for dissecting the intricate roles of the P2Y13 receptor in health and disease.
Concluding Remarks and Future Directions in Mrs 2211 Sodium Salt Hydrate Research
Identification of Novel P2Y13 Receptor-Mediated Biological Processes
Initial research identified the P2Y13 receptor's involvement in fundamental processes such as cholesterol and glucose metabolism, bone homeostasis, and neuroprotection. nih.gov The availability of selective antagonists like MRS 2211 and studies involving P2Y13 receptor knockout mice have enabled the discovery of more nuanced and novel functions. nih.gov
Recent findings have significantly broadened the known scope of P2Y13 activity:
Neuroinflammation and Microglial Function: Studies have revealed that P2Y13 receptors are crucial regulators of microglial morphology and surveillance in the brain. Knockout of the P2Y13 receptor leads to less complex microglial branching, reduced surveillance of brain tissue, and an increase in the baseline release of the pro-inflammatory cytokine interleukin-1β. nih.gov
Adult Neurogenesis: The P2Y13 receptor has been identified as a key modulator of adult neural stem cells (NSCs) in the subependymal zone. biorxiv.org Signaling through this receptor encourages NSC activation and lineage progression towards neurogenesis while diminishing their capacity for self-renewal. Conversely, the pharmacological blockade of P2Y13 with antagonists promotes NSC quiescence. biorxiv.org
Metabolic Regulation: Beyond general glucose metabolism, P2Y13 receptor deficiency has been shown to promote lipolysis in adipose tissue. This can worsen insulin (B600854) resistance and fatty liver disease, highlighting the receptor's role in metabolic homeostasis.
Cardioprotection: Research indicates that erythrocytes can induce cardioprotection through the P2Y13 receptor and subsequent nitric oxide signaling, suggesting a role in cardiovascular health.
Inflammatory Responses: The P2Y13 receptor is implicated in modulating inflammatory conditions. Targeting this receptor has been shown to suppress the release of IL-33 and HMGB1, key molecules in the inflammatory cascade, thereby ameliorating experimental asthma.
These discoveries underscore the expanding importance of the P2Y13 receptor in a variety of biological contexts, many of which were uncovered through the use of specific pharmacological tools.
Development of Advanced Research Probes Based on MRS 2211 Scaffolding
The development of MRS 2211 was a significant step forward in creating selective probes for the P2Y13 receptor. MRS 2211 itself was synthesized as part of a series of derivatives based on the scaffold of an earlier, less potent P2 receptor antagonist, PPADS (pyridoxal-5′-phosphate-6-azo-phenyl-2,4-disulfonate). nih.govresearchgate.net This developmental history illustrates a classic medicinal chemistry approach: modifying a known, non-selective compound to achieve higher potency and selectivity for a specific target.
The chemical scaffold of MRS 2211, a pyridoxal (B1214274) phosphate (B84403) derivative, has proven to be a viable foundation for creating new chemical entities with tailored activities at purinergic receptors. nih.gov For instance, the same research effort that produced MRS 2211 also identified MRS 2603, another analogue with even greater potency at the P2Y13 receptor, though it also antagonized the P2Y1 receptor. nih.gov
Future research in this area will likely focus on:
Enhancing Selectivity: Synthesizing new analogues of the MRS 2211 scaffold to further improve selectivity, not only against P2Y1 and P2Y12 receptors but also against other P2Y receptor subtypes.
Improving Pharmacokinetics: Modifying the core structure to create probes with better stability, solubility, and bioavailability for in vivo studies.
Developing Novel Modulators: Using the scaffold as a starting point to develop not just antagonists, but also agonists and allosteric modulators, which would provide a more comprehensive toolkit for studying P2Y13 receptor function.
The success of the pyridoxal-5'-phosphate scaffold, exemplified by MRS 2211, provides a strong basis for the continued design of advanced chemical probes to explore P2Y13 biology. acs.org
Translational Potential of P2Y13 Receptor Modulation in Preclinical Target Validation
The diverse biological functions mediated by the P2Y13 receptor make it an attractive target for therapeutic intervention in a range of diseases. The process of preclinical target validation, which aims to confirm that modulating a specific molecular target can have a therapeutic effect, is crucial for drug discovery. researchgate.netpatsnap.comnih.govmdpi.com The modulation of P2Y13 signaling holds significant translational potential in several key areas:
Metabolic and Cardiovascular Diseases: The receptor's role in enhancing HDL-cholesterol uptake in the liver suggests that P2Y13 agonists could be explored for managing hypercholesterolemia and preventing atherosclerosis. patsnap.com Furthermore, its influence on adipose tissue lipolysis and insulin resistance points to its potential as a target for treating type 2 diabetes and non-alcoholic fatty liver disease.
Neurodegenerative and Neurological Disorders: Given its neuroprotective properties and its role in modulating microglial activity and adult neurogenesis, the P2Y13 receptor is a promising target for conditions like Alzheimer's disease, Parkinson's disease, and for promoting neural repair after injury. biorxiv.orgpatsnap.com
Inflammatory and Autoimmune Diseases: The ability of P2Y13 receptor modulation to affect inflammatory cytokine release makes it a candidate target for chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. patsnap.com
Bone Disorders: The involvement of the P2Y13 receptor in bone metabolism suggests that its modulation could be a therapeutic strategy for conditions like osteoporosis by influencing bone formation and resorption processes. researchgate.netpatsnap.com
The table below summarizes the potential therapeutic applications based on the preclinical validation of the P2Y13 receptor as a target.
| Therapeutic Area | Potential Application | P2Y13-Mediated Mechanism |
|---|---|---|
| Cardiovascular & Metabolic | Atherosclerosis, Hypercholesterolemia, Type 2 Diabetes, Fatty Liver Disease | Regulation of HDL uptake, adipose tissue lipolysis, and insulin sensitivity. patsnap.com |
| Neurology | Neurodegenerative Diseases (e.g., Alzheimer's), Brain Injury | Neuroprotection, modulation of microglial activity, and regulation of adult neurogenesis. biorxiv.orgpatsnap.com |
| Immunology & Inflammation | Asthma, Rheumatoid Arthritis, Inflammatory Bowel Disease | Modulation of inflammatory responses and cytokine release (e.g., IL-1β, IL-33). nih.govpatsnap.com |
| Skeletal Disorders | Osteoporosis | Regulation of bone formation and resorption. researchgate.netpatsnap.com |
Integration of P2Y13 Research with Systems Biology and Multi-Omics Approaches
To gain a more holistic understanding of the P2Y13 receptor's role, future research must move beyond single-pathway analyses and integrate into the broader frameworks of systems biology and multi-omics. researchgate.net These approaches analyze the complex interactions within biological systems as a whole, combining data from genomics, transcriptomics, proteomics, and metabolomics.
A recent study has already demonstrated the power of this approach by performing a transcriptomic analysis on neural stem cells overexpressing the P2Y13 receptor. biorxiv.org This revealed that P2Y13 activation not only triggers specific intracellular signaling cascades but also alters the expression profile of a wide array of other genes.
Key findings from this transcriptomic study included:
Upregulation of other Purinergic Receptors: Overexpression of P2Y13 led to increased expression of P2X4 and P2X7 receptors, which are associated with neuronal differentiation and survival.
Downregulation of Stemness-Related Receptors: The expression of the P2Y1 receptor, which is involved in maintaining stemness, was downregulated.
Modulation of Key Signaling Pathways: Gene ontology analysis showed that genes upregulated by P2Y13 are associated with signaling pathways that modulate NSC quiescence and activation, such as GTPase signal transduction. biorxiv.org
Another multi-omics screening study investigating biomarkers for lung adenocarcinoma identified P2RY13 as a potential key regulatory node for the pro-tumorigenic activity of tumor-associated neutrophils, suggesting its role in the tumor microenvironment. researchgate.net
Integrating P2Y13 research with multi-omics will allow scientists to:
Construct comprehensive network models of P2Y13 signaling.
Identify novel biomarkers for diseases in which P2Y13 is implicated.
Uncover previously unknown interactions between P2Y13 and other cellular pathways.
Predict the system-wide effects of P2Y13-targeting drugs.
This integrative approach will be essential for fully understanding the complex biology of the P2Y13 receptor and for successfully translating preclinical findings into effective therapies.
Q & A
Q. What methodological considerations are critical when using this compound in cell-based assays requiring precise control of osmotic balance?
- Methodological Answer : Pre-equilibrate the compound in isotonic buffers (e.g., PBS pH 7.4) and validate osmolarity via freezing-point depression. For sodium-sensitive cells (e.g., neurons), use low-Na⁺ media or compensate with equimolar inert salts. Monitor cell viability via ATP-based assays to detect osmotic stress .
Q. How can researchers reconcile conflicting solubility data reported for sodium salt hydrates across different experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct systematic solubility studies using a Design of Experiments (DoE) approach, varying pH (1–13), temperature (4–50°C), and ionic strength. Use techniques like dynamic light scattering (DLS) to detect aggregation. Reference solubility parameters (e.g., Hansen solubility parameters) to predict solvent compatibility .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results in hydrate stability studies caused by ambient humidity fluctuations?
Q. What strategies mitigate interference from sodium ions in spectroscopic assays (e.g., fluorescence quenching)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
